molecular formula C24H18FN3O5 B11543050 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate

Cat. No.: B11543050
M. Wt: 447.4 g/mol
InChI Key: IODDGHODBUPKSC-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique structure, which includes a cyanophenoxy group, an acetamido group, and a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-cyanophenol with acetic anhydride to form 2-(2-cyanophenoxy)acetic acid. This intermediate is then reacted with methoxybenzaldehyde and fluorobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluorobenzoate group, in particular, may enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C24H18FN3O5

Molecular Weight

447.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate

InChI

InChI=1S/C24H18FN3O5/c1-31-22-11-16(9-10-21(22)33-24(30)17-6-4-7-19(25)12-17)14-27-28-23(29)15-32-20-8-3-2-5-18(20)13-26/h2-12,14H,15H2,1H3,(H,28,29)/b27-14+

InChI Key

IODDGHODBUPKSC-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.